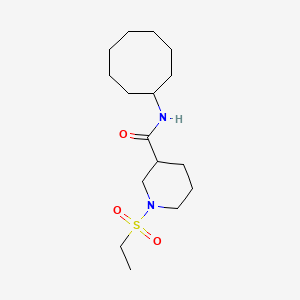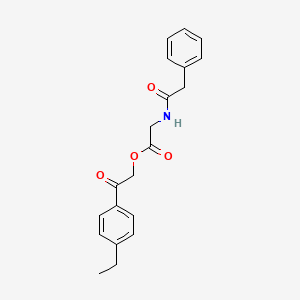![molecular formula C17H12FNO4S B4844074 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate](/img/structure/B4844074.png)
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate
Vue d'ensemble
Description
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate, also known as NBDF, is a chemical compound used in scientific research for its unique properties.
Mécanisme D'action
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate works by undergoing a chemical reaction with ROS, resulting in a fluorescent signal that can be detected and imaged using a fluorescence microscope or flow cytometer. The mechanism of this reaction involves the nitro group of 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate being reduced by ROS to form a hydroxylamine intermediate, which then undergoes a cyclization reaction to form a highly fluorescent product.
Biochemical and Physiological Effects:
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate has been shown to have minimal toxicity and low cytotoxicity, making it a safe and effective tool for studying ROS in cells and tissues. In addition, 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate has been used to study the role of ROS in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate is its high sensitivity and selectivity for detecting ROS, which allows for precise and accurate measurements of ROS levels in cells and tissues. However, 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate has some limitations, including its susceptibility to photobleaching and its inability to detect all types of ROS.
Orientations Futures
There are several future directions for research on 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate, including the development of new fluorescent probes with improved sensitivity and selectivity for specific types of ROS, the use of 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate in in vivo imaging studies, and the application of 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate in drug discovery and development for ROS-related diseases.
In conclusion, 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate is a valuable tool for studying ROS in cells and tissues, with its unique properties making it an important compound in scientific research. Its high sensitivity and selectivity for detecting ROS, minimal toxicity, and low cytotoxicity make it a safe and effective tool for studying ROS-related diseases. Further research on 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate and its future directions will undoubtedly lead to new insights into the role of ROS in physiological and pathological processes.
Applications De Recherche Scientifique
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate is commonly used in scientific research as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells and tissues. ROS play an important role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate has been shown to have high sensitivity and selectivity for detecting ROS, making it a valuable tool for studying ROS-related diseases.
Propriétés
InChI |
InChI=1S/C17H12FNO4S/c18-14-5-3-13(4-6-14)17(20)23-11-1-2-12-24-16-9-7-15(8-10-16)19(21)22/h1,3-10,12H,11H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSNEIMBQMLKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC=C=CSC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Nitrophenyl)sulfanyl]buta-2,3-dien-1-yl 4-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4844006.png)
![8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4844012.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4844023.png)
![N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4844027.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B4844040.png)
![methyl 2-({[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4844047.png)
![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4844053.png)
![3-(4-nitrobenzylidene)-9-[2-(1-piperidinyl)ethyl]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4844067.png)
![1-ethyl-5-(2-furyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4844068.png)
![(4-bromo-3-methylphenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4844078.png)
![1-(3,5-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4844084.png)

